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molecular formula C15H12O B8774842 4-[(E)-2-Phenylethenyl]benzaldehyde

4-[(E)-2-Phenylethenyl]benzaldehyde

Cat. No. B8774842
M. Wt: 208.25 g/mol
InChI Key: CLXSBHRRZNBTRT-UHFFFAOYSA-N
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Patent
US04564479

Procedure details

The procedure described in Example 26 is repeated, but using 4.63 g (25 mmols) of 4-bromobenzaldehyde and 3.16 ml (27.5 mmols) of styrene. After a reaction time of 4 hours at 130° C., 3.74 g (18.0 mmols) of 4-formylstilbene are obtained, corresponding to a yield of 72% of theory (conversion figure 7200; Pd content 0.01 mol %).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step Two
Quantity
3.16 mL
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>[Pd]>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:3][CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
4.63 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
3.16 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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